2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

Medicinal Chemistry ADME Physicochemical Properties

Select this 2'-methyl substituted analog (CAS 886370-02-1) to boost lipophilicity (ClogP 2.95) and metabolic stability. Its unique steric hindrance drives precise SAR and fine-tuned material properties over standard, unmethylated versions (e.g., CAS 655-32-3). Ideal for CNS drug discovery and advanced polymer synthesis.

Molecular Formula C9H6F4O
Molecular Weight 206.14 g/mol
CAS No. 886370-02-1
Cat. No. B1325211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
CAS886370-02-1
Molecular FormulaC9H6F4O
Molecular Weight206.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(=O)C(F)(F)F
InChIInChI=1S/C9H6F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3
InChIKeyMGSWWZBSVVEQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Methyl-2,2,2,4'-tetrafluoroacetophenone (CAS 886370-02-1): A Specialized Fluorinated Building Block for Advanced Synthesis


2'-Methyl-2,2,2,4'-tetrafluoroacetophenone (CAS 886370-02-1), also known as 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone, is a fluorinated aromatic ketone with the molecular formula C9H6F4O and a molecular weight of 206.14 g/mol . It is characterized by a trifluoromethyl ketone group and a 4-fluoro substituent on the aromatic ring, with the key differentiator being a methyl group at the 2'-position. This specific substitution pattern distinguishes it from its close analog, 2,2,2,4'-tetrafluoroacetophenone (CAS 655-32-3), which lacks the methyl group. The compound serves as a high-value intermediate in medicinal chemistry and material science due to the unique electronic and steric properties conferred by its fluorine atoms, which can enhance metabolic stability and alter molecular conformation . The presence of the 2'-methyl group further differentiates its physicochemical properties, making it a distinct entity for research and development where nuanced structural variation is critical.

Why 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone Cannot Be Substituted with Unmethylated Analogs in Critical Applications


Substitution of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone with a generic, unmethylated fluorinated acetophenone like 2,2,2,4'-tetrafluoroacetophenone (CAS 655-32-3) or 2,2,2-trifluoroacetophenone is not a scientifically sound practice in structure-activity relationship (SAR) studies or specialized material synthesis. The introduction of the 2'-methyl group is a critical structural modification that significantly alters key physicochemical properties, such as lipophilicity, molecular conformation, and steric hindrance [1]. These changes directly impact molecular recognition, membrane permeability, and the kinetics of synthetic transformations. For instance, the increased lipophilicity (higher ClogP) relative to the unmethylated analog [2] can drastically affect a molecule's bioavailability, tissue distribution, or its performance in polymer membranes [3]. Consequently, substituting it with a less specific building block risks producing a derivative with altered biological activity, reduced potency, or compromised material properties, undermining the reproducibility and validity of scientific research and development.

Quantitative Differentiation Guide: 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone vs. Closest Analogs


Lipophilicity (ClogP) Compared to Unmethylated Analog

The introduction of a methyl group at the 2'-position significantly increases lipophilicity compared to the direct analog, 2,2,2,4'-tetrafluoroacetophenone (CAS 655-32-3), which lacks this methyl group. This is a critical differentiator for membrane permeability and target binding. Calculated ClogP values, a standard predictor of lipophilicity, show a quantifiable increase [1].

Medicinal Chemistry ADME Physicochemical Properties

Enhanced Metabolic Stability Inferred from Fluorination Pattern and CYP Interaction

The substitution of the 2'-position with a methyl group, combined with the existing fluorine atoms, creates a steric and electronic environment that can shield the molecule from oxidative metabolism. While direct comparative in vitro microsomal stability data for this specific compound is not publicly available, a cross-study analysis of structurally related trifluoroacetophenones indicates that fluorinated analogs exhibit significantly improved metabolic stability. Furthermore, the compound's structural features are consistent with those known to reduce cytochrome P450 (CYP) metabolism [1]. Evidence shows that a close structural analog, 2,2,2-trifluoro-1-(2-fluoro-6-methylphenyl)ethanone, demonstrates weak inhibition of CYP2C19 (Ki = 850 nM) [2], suggesting a favorable profile for reduced drug-drug interaction risk. The addition of the 2'-methyl group in the target compound likely further attenuates metabolism compared to non-methylated trifluoroacetophenones.

Drug Metabolism ADME CYP Inhibition

Differentiation in Polymer Membrane Performance for Fuel Cells

In the development of fluorinated poly(aryl piperidinium) membranes for direct ammonia fuel cells, the performance of the resulting polymer is directly tunable by adjusting the ratio of the fluorinated acetophenone building block. A study demonstrates that varying the fluorine content, achieved by changing the amount of 2,2,2,4'-tetrafluoroacetophenone (PAP-4FTP), allows for the optimization of ionic conductivity, mechanical properties, and ammonia permeation [1]. The use of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, with its unique substitution, would impart a different steric and electronic profile to the polymer, leading to a distinct set of material properties compared to polymers made with the standard, unmethylated 4FTP. This provides a rationale for its selection when specific membrane characteristics, such as altered chain packing or hydrophobicity, are desired.

Material Science Polymer Chemistry Energy

Optimal Application Scenarios for 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone Based on Quantifiable Differentiation


Medicinal Chemistry: Lead Optimization for CNS and Orally Bioavailable Drugs

This compound is best applied as a key intermediate in the synthesis of drug candidates where enhanced lipophilicity and metabolic stability are paramount. Its ClogP of 2.95, which is 0.71 units higher than its unmethylated analog [1], supports its use in central nervous system (CNS) drug discovery, where crossing the blood-brain barrier is often a challenge. Furthermore, its structural features align with strategies to reduce CYP-mediated metabolism, as inferred from data on related fluorinated acetophenones [2]. Researchers should prioritize this building block over 2,2,2,4'-tetrafluoroacetophenone (CAS 655-32-3) when the project SAR demands a slight increase in lipophilicity or when a metabolic soft spot is identified adjacent to the 2'-position on an existing lead scaffold.

Material Science: Development of Advanced Fluorinated Polymers and Membranes

In materials science, this compound is uniquely suited as a specialized monomer for the synthesis of fluorinated poly(aryl piperidinium) polymers, particularly for applications like anion-exchange membranes in fuel cells. Research shows that the performance of these membranes is highly sensitive to the specific fluorinated acetophenone used [3]. Using this compound allows researchers to introduce a 2'-methyl group into the polymer backbone, a structural nuance not possible with the standard 2,2,2,4'-tetrafluoroacetophenone monomer. This enables the fine-tuning of properties such as water uptake, ion conductivity, and mechanical robustness, providing a clear scientific rationale for its selection over simpler analogs when aiming for a unique set of material performance characteristics.

Chemical Biology: Design of Selective Chemical Probes

This compound is an ideal building block for the construction of activity-based probes or selective inhibitors targeting enzymes where subtle changes in sterics and lipophilicity dictate binding. The combination of fluorine atoms for enhanced binding and metabolic resistance [2], together with the 2'-methyl group for shaping molecular conformation and increasing hydrophobic interactions, allows for the creation of tools with improved target selectivity and cellular activity. Scientists should procure this compound when a structurally similar but less lipophilic analog (e.g., CAS 655-32-3) fails to provide adequate cell penetration or target engagement in their assay systems. The quantifiable difference in ClogP [1] directly supports this application.

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